molecular formula C16H33NO2 B8073222 tert-Butyl 12-aminododecanoate

tert-Butyl 12-aminododecanoate

Cat. No.: B8073222
M. Wt: 271.44 g/mol
InChI Key: UDVHMOWZIFLAOE-UHFFFAOYSA-N
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Description

tert-Butyl 12-aminododecanoate: is an organic compound with the molecular formula C16H33NO2 It is a derivative of dodecanoic acid, where the carboxyl group is esterified with a tert-butyl group and the terminal carbon is substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Transesterification: One common method involves the transesterification of dodecanoic acid with tert-butyl alcohol in the presence of an acid catalyst.

    Amidation: Another method involves the amidation of tert-butyl dodecanoate with ammonia or an amine under suitable conditions.

Industrial Production Methods: Industrial production of tert-butyl esters often involves the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 12-aminododecanoate can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 12-aminododecanoate primarily involves its role as a protecting group in organic synthesis. The tert-butyl group provides steric hindrance, protecting the amino group from unwanted reactions. Upon deprotection, the tert-butyl group is cleaved, typically using strong acids like trifluoroacetic acid, resulting in the formation of a carbocation intermediate .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a tert-butyl ester and an amino group, making it highly versatile in synthetic applications. Its ability to act as a protecting group and its use in bioconjugate chemistry highlight its distinctiveness compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 12-aminododecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h4-14,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVHMOWZIFLAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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